molecular formula C2H3N3Na B151089 1H-1,2,4-Triazole, sodium salt CAS No. 41253-21-8

1H-1,2,4-Triazole, sodium salt

Cat. No.: B151089
CAS No.: 41253-21-8
M. Wt: 92.06 g/mol
InChI Key: MDUSUFIKBUMDTJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Applications

1H-1,2,4-Triazole, sodium salt, serves as an important intermediate in synthesizing various derivatives and compounds. It has been utilized in the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, an important precursor for producing pesticides. The process involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde followed by reaction with thioyl chloride, yielding a total yield of over 92.3% (Ying, 2004).

Additionally, 1H-1,2,4-triazole has been converted to its sodium salt and further reacted with iodomethane, leading to the production of 1-methyl-1,2,4-triazole, an intermediate for further chemical transformations. This process underlines the compound's utility in chemical synthesis and its role as a precursor for various derivatives (Belletire, Bills, & Shackelford, 2008).

Energetic Material Applications

This compound, is instrumental in the creation of energetic materials. A study discussed the synthesis and characterization of a new family of nitrogen-rich fused-triazole energetic salts based on 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole. These compounds exhibit good thermal stability, low sensitivity to external mechanical stimulus, and significant potential as high-energy-density materials due to their high detonation velocities and pressures (Bian et al., 2021).

Electrochemical Stability and Proton Conduction

1H-1,2,4-Triazole has been identified as an effective solvent for proton-conducting electrolytes. Its stability in a wide potential range makes it suitable for enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs), with applications potentially extending to fuel cell technology (Li et al., 2005).

Corrosion Inhibition

1H-1,2,4-Triazole and its derivatives are recognized for their corrosion inhibition properties, particularly for copper in aqueous chloride solutions. The triazole-based compounds form protective films on the copper surface, effectively inhibiting corrosion, which is crucial for catalysis, copper content control in water purification systems, and other industrial applications (Ofoegbu et al., 2017).

Safety and Hazards

1H-1,2,4-Triazole, sodium salt, is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is also suspected of damaging the unborn child . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

Recent advances in the chemistry of 1,2,4-triazoles have focused on the synthetic approaches towards 1,2,4-triazole derivatives from common precursors such as amidines, imidates, amidrazones, aryldiazoniums, and hydrazones . Future applications are expected to be wide-ranging across scientific disciplines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H-1,2,4-Triazole, sodium salt involves the reaction of sodium azide with propargyl alcohol followed by cyclization using copper (I) chloride as a catalyst.", "Starting Materials": ["Sodium azide", "Propargyl alcohol", "Copper (I) chloride"], "Reaction": [ "Step 1: Dissolve sodium azide in water and add propargyl alcohol slowly with stirring.", "Step 2: Heat the reaction mixture at 60-70°C for 4-5 hours.", "Step 3: Cool the reaction mixture to room temperature and add copper (I) chloride as a catalyst.", "Step 4: Stir the mixture at room temperature for 12-24 hours.", "Step 5: Filter the precipitate and wash with water and ethanol.", "Step 6: Dry the product under vacuum at 60-70°C." ] }

CAS No.

41253-21-8

Molecular Formula

C2H3N3Na

Molecular Weight

92.06 g/mol

IUPAC Name

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene

InChI

InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5);

InChI Key

MDUSUFIKBUMDTJ-UHFFFAOYSA-N

Isomeric SMILES

C1=NN=C[N-]1.[Na+]

SMILES

C1=NC=N[N-]1.[Na+]

Canonical SMILES

C1=NC=NN1.[Na]

41253-21-8
43177-42-0

physical_description

DryPowde

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

1H-1,2,4-Triazole Sodium Salt;  Sodium 1,2,4-triazole-4-ide;  Sodium 1H-1,2,4-Triazolate;  Sodium 1H-1,2,4-Triazolide;  Triazole Sodium Salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,2,4-Triazolylsodium in the synthesis of difenoconazole?

A1: 1,2,4-Triazolylsodium acts as a nucleophile in the synthesis of difenoconazole. [] Specifically, it reacts with a bromo-ketal intermediate, derived from 2-chloro-4-(4-chlorophenoxy)acetophenone, through a nucleophilic substitution reaction. This step is crucial in forming the triazole ring, a key structural feature of difenoconazole and many other triazole fungicides. [] You can find more details about this synthesis in the paper "Technical Study on Synthesis of Fungicide Difenoconazole" available on Semantic Scholar: []

Q2: How does the use of 1,2,4-Triazolylsodium in fungicide synthesis impact the overall yield and purity of the final product?

A2: Research indicates that optimizing the reaction conditions for the step involving 1,2,4-Triazolylsodium significantly impacts the final product quality. For instance, in difenoconazole synthesis, a molar ratio of 1:1.25 between the bromo-ketal intermediate and 1,2,4-Triazolylsodium resulted in a difenoconazole yield exceeding 83% with 98% purity. [] This highlights the importance of precise control over reaction parameters when utilizing this reagent.

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